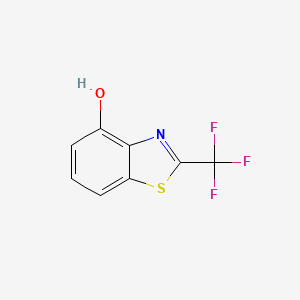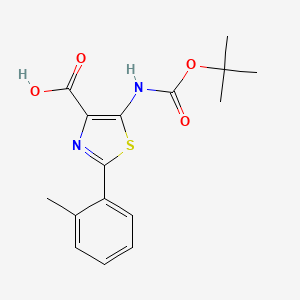![molecular formula C19H28N4O2 B11809015 tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring and a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperazine derivative with a bipyridine compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is explored for its potential therapeutic effects. It may be used in the design of new pharmaceuticals aimed at treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares a similar piperazine structure but differs in the attached functional groups.
tert-Butyl 4-(3-pyrrolidinyl)-1-piperazinecarboxylate: Another related compound with a different substituent on the piperazine ring.
Uniqueness
tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is unique due to its bipyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N4O2/c1-19(2,3)25-18(24)23-13-11-22(12-14-23)17-15(7-6-10-21-17)16-8-4-5-9-20-16/h6-7,10H,4-5,8-9,11-14H2,1-3H3 |
InChI Key |
WHHLCSBKINROQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3=NCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



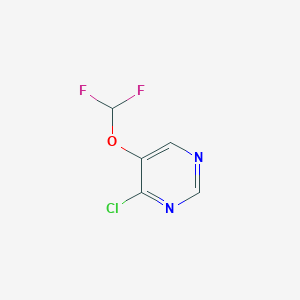
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-3-methylbutanamide](/img/structure/B11808941.png)


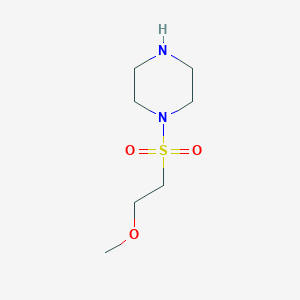
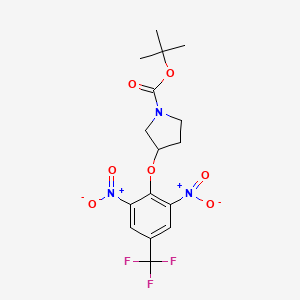

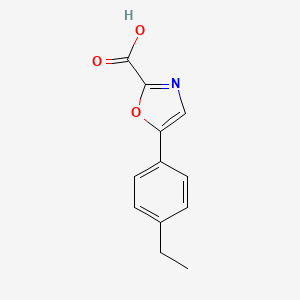
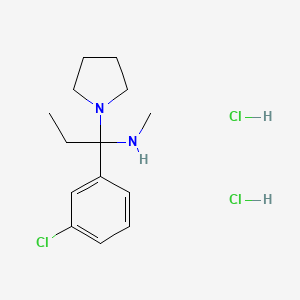
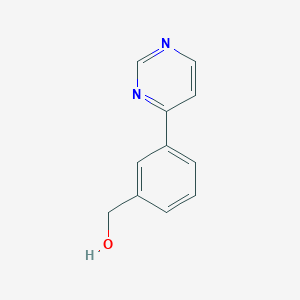
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)
